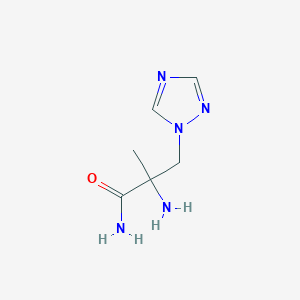
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C₉H₁₈N₂O₂. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate typically involves the reaction of 4-amino-3-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate: A closely related compound with similar structural features.
Indole derivatives: Compounds with a different core structure but similar biological activities.
Uniqueness
Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-7-6-11-4-3-9(7,10)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
CNQVOMVWMQBGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC1(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)


![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)






![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
